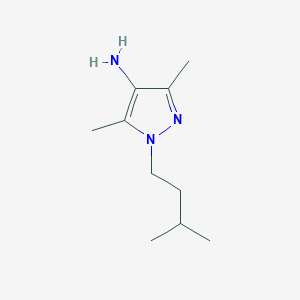

3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

3,5-dimethyl-1-(3-methylbutyl)pyrazol-4-amine |

InChI |

InChI=1S/C10H19N3/c1-7(2)5-6-13-9(4)10(11)8(3)12-13/h7H,5-6,11H2,1-4H3 |

InChI Key |

PKDQKRVMUYJDCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CCC(C)C)C)N |

Origin of Product |

United States |

Preparation Methods

Method Overview

- Reagents : Primary amine (e.g., 3-methylbutan-2-amine), 2,4-pentanedione (acetylacetone), and O-(4-nitrobenzoyl)hydroxylamine as an aminating agent.

- Solvent : Dimethylformamide (DMF).

- Conditions : Heating at 85 °C for 1.5 hours.

- Workup : Two variants—(A) aqueous NaOH extraction followed by organic solvent extraction and chromatography; (B) treatment with triethylamine and partial DMF evaporation before chromatographic purification.

- Yield : Moderate yields around 44–45% for related N-substituted pyrazoles.

Reaction Scheme

$$

\text{Primary amine} + \text{2,4-pentanedione} + \text{O-(4-nitrobenzoyl)hydroxylamine} \xrightarrow[\text{DMF}]{85^\circ C, 1.5h} \text{N-substituted pyrazole}

$$

Example Data for Analogous Compounds

| Compound | Amine Used | Yield (%) | Physical State | Purification Method |

|---|---|---|---|---|

| 1a | 3,3-Dimethylbutan-2-amine | 44 | Colorless liquid | Basic alumina chromatography |

| 1b | 2,4,4-Trimethylpentan-2-amine | 38 | Yellowish oil | Silica gel chromatography |

Note: The compound 1a is structurally close to 3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine, differing mainly in side-chain branching.

Synthesis via Pyrazole Methanol Derivatives and Primary Amines

Another synthetic approach involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with primary amines under reflux in acetonitrile.

Method Details

- Reagents : (3,5-dimethyl-1H-pyrazol-1-yl)methanol and primary amine (e.g., 3-methylbutylamine).

- Solvent : Acetonitrile.

- Conditions : Reflux for 4 hours.

- Workup : Drying over MgSO4, filtration, and vacuum concentration.

- Outcome : Formation of N-substituted pyrazole derivatives bearing amine functionalities.

This method favors one-step synthesis with relatively straightforward purification steps and is suitable for generating libraries of pyrazole derivatives with various amine substituents.

Preparation of 3,5-Dimethylpyrazole Core via Hydrazine and Methyl Ethyl Ketone

The pyrazole core, a critical intermediate for further N-substitution, is commonly prepared by cyclocondensation of methyl ethyl ketone with hydrazine hydrate.

Method Parameters

- Reagents : Methyl ethyl diketone and hydrazine hydrate.

- Solvent : Water or various alcohols (methanol, ethanol, etc.).

- Catalyst : Glacial acetic acid (preferred).

- Temperature : 30–100 °C, typically 50 °C.

- Reaction Time : Approximately 3 hours.

- Yield : Greater than 90% with purity >99% by HPLC.

- Advantages : Low cost, environmentally friendly solvent (water), no inorganic salt by-products, easy operation.

Reaction Summary

$$

\text{Methyl ethyl diketone} + \text{Hydrazine hydrate} \xrightarrow[\text{Glacial acetic acid}]{50^\circ C, 3h} \text{3,5-dimethylpyrazole}

$$

This step provides the pyrazole nucleus for subsequent N-alkylation or amination reactions.

Alkylation and Further Functionalization of Pyrazole Derivatives

Following pyrazole core synthesis, alkylation with alkyl halides or amination reactions introduce the 3-methylbutyl substituent and amine group at the N-1 and C-4 positions, respectively.

- Alkylation is typically performed in refluxing acetone with anhydrous potassium carbonate as base.

- Subsequent amination or condensation with appropriate amines yields the target 3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine.

- These reactions benefit from mild conditions, good selectivity, and manageable purification protocols.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrazole core synthesis | Methyl ethyl diketone + hydrazine hydrate + acetic acid | Water/Alcohols | 50 °C | 3 hours | >90 | High purity, environmentally friendly |

| N-Substitution via β-diketone | Primary amine + 2,4-pentanedione + hydroxylamine | DMF | 85 °C | 1.5 hours | ~44–45 | Moderate yield, chromatographic purification |

| Condensation with pyrazolyl methanol | Pyrazolyl methanol + primary amine | Acetonitrile | Reflux | 4 hours | Not specified | One-step synthesis, library generation |

| Alkylation of pyrazole derivatives | Pyrazole derivative + alkyl halide + K2CO3 | Acetone | Reflux | 14 hours | Good | Followed by amination or further substitution |

Research Findings and Notes

- The direct preparation of N-substituted pyrazoles from primary amines and diketones using O-(4-nitrobenzoyl)hydroxylamine is a novel and effective method with moderate yields and good selectivity.

- The condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with amines provides a versatile route to amine-functionalized pyrazoles, useful in medicinal chemistry and antioxidant activity studies.

- The pyrazole core synthesis via hydrazine and methyl ethyl diketone in aqueous acidic medium is industrially scalable, cost-effective, and yields high purity products.

- Alkylation and subsequent functionalization steps are well-established, allowing introduction of diverse alkyl groups such as 3-methylbutyl to the pyrazole nitrogen.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can modify the substituents on the pyrazole ring.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce new functional groups onto the pyrazole ring.

Scientific Research Applications

3,5-Dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Alkyl vs. Aromatic Substituents: The 3-methylbutyl group in the target compound confers higher lipophilicity compared to aromatic substituents (e.g., naphthylmethyl), which may enhance membrane permeability in biological systems .

- Electron-Withdrawing Groups : The trifluoromethylbenzyl analog (CAS:1001500-17-9) exhibits strong electron-withdrawing effects, which could stabilize the pyrazole ring and alter electronic distribution, impacting reactivity or interaction with biological targets .

- Polar Functional Groups : Carboxamide derivatives (e.g., compounds in ) introduce hydrogen-bonding capabilities, enhancing solubility and enabling interactions with enzymes or receptors .

Biological Activity

3,5-Dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The molecular formula of 3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine is with a molecular weight of 188.26 g/mol. This compound features a pyrazole ring substituted with two methyl groups and a 3-methylbutyl group, contributing to its unique chemical reactivity and biological profile.

Synthesis

The synthesis of 3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine typically involves the condensation of appropriate hydrazine derivatives with carbonyl compounds. For example, the reaction of 3,5-dimethylpyrazole with 3-methylbutanoyl chloride can yield the desired amine through nucleophilic substitution.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including 3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 5.35 µM against liver carcinoma cells and 8.74 µM against lung carcinoma cells, outperforming the standard drug Cisplatin in terms of selectivity and efficacy .

The mechanism underlying the antitumor activity of this compound may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. It has been suggested that pyrazole derivatives can inhibit key enzymes involved in cancer metabolism or interact with DNA/RNA to disrupt cellular functions.

Anti-inflammatory Properties

In addition to its antitumor effects, 3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine has shown promise as an anti-inflammatory agent. Studies indicate that pyrazole compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Study on Cytotoxicity

A comprehensive study evaluated the cytotoxic effects of several pyrazole derivatives, including 3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine. The results indicated that while exhibiting potent activity against cancer cell lines, these compounds demonstrated low toxicity towards normal fibroblast cells (MRC-5), suggesting a favorable therapeutic window .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of pyrazole derivatives. The results showed that treatment with 3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine significantly reduced inflammation markers in animal models of induced arthritis . This suggests its potential application in managing chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.